molecular formula C13H24O2 B14634570 Octyl 3-methyl-2-butenoate CAS No. 56500-47-1

Octyl 3-methyl-2-butenoate

Cat. No.: B14634570
CAS No.: 56500-47-1
M. Wt: 212.33 g/mol
InChI Key: CGXFKFDCJMCOKO-UHFFFAOYSA-N
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Description

Octyl 3-methyl-2-butenoate is a chemical compound that belongs to the class of organic compounds known as fatty acid esters . It is classified as a flavoring agent by authoritative bodies . This compound appears in commerce under several synonyms, including 3-Methyl-2-butenoic acid octyl ester . Its molecular formula is C13H24O2, and it has an average molecular weight of 212.33 g/mol . Key physical properties include a density of approximately 0.884 g/cm³ and a boiling point of 272.6°C at 760 mmHg . It has a flash point of about 117.3°C and a predicted logP value of 3.86, indicating high lipophilicity . As a flavoring substance, its use levels in food categories are defined by regulatory guidelines . This product is intended for research and analysis purposes only. It is not intended for diagnostic or therapeutic uses, nor for human consumption. Note on Research Applications: Specific details regarding the main applications, research value, and mechanism of action for this compound are not readily available in the public domain. Researchers are encouraged to consult specialized scientific literature for further investigation into its potential uses.

Properties

CAS No.

56500-47-1

Molecular Formula

C13H24O2

Molecular Weight

212.33 g/mol

IUPAC Name

octyl 3-methylbut-2-enoate

InChI

InChI=1S/C13H24O2/c1-4-5-6-7-8-9-10-15-13(14)11-12(2)3/h11H,4-10H2,1-3H3

InChI Key

CGXFKFDCJMCOKO-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCOC(=O)C=C(C)C

Origin of Product

United States

Preparation Methods

Rearrangement of 2-Methyl-3-Butyne-2-Ol

In the presence of a catalyst system comprising methyl ethyl diketone oxygen titanium, cuprous bromide, and benzoic acid, 2-methyl-3-butyne-2-ol undergoes rearrangement in solvents like whiteruss or orthodichlorobenzene at 110–120°C. This step achieves 3-methyl-2-butenal with a yield of 90.5%.

Catalytic Oxidation of 3-Methyl-2-Butenal

The aldehyde is oxidized using air or oxygen in the presence of transition metal catalysts (e.g., manganese acetate, cuprous chloride). Key variables include temperature (20–70°C), pressure (0.1–0.3 MPa), and stirring velocity (500–1000 rpm). For example:

  • Manganese acetate catalyst : At 30–40°C and atmospheric pressure, 24 hours of air bubbling yields 82% acid.
  • Cuprous bromide catalyst : Under 0.3 MPa pressurized air and 40–60°C, the yield improves to 84.8%.

Table 1: Optimization of 3-Methyl-2-Butenoic Acid Synthesis

Catalyst Temperature (°C) Pressure (MPa) Time (h) Yield (%)
Manganese acetate 30–40 0.1 24 82
Cuprous chloride 60–70 0.1 8 82
Cuprous bromide 40–60 0.3 Variable 84.8

Esterification of 3-Methyl-2-Butenoic Acid with Octanol

Acid-Catalyzed Fischer Esterification

Conventional Fischer esterification employs sulfuric acid or p-toluenesulfonic acid under reflux. For example, reacting equimolar amounts of 3-methyl-2-butenoic acid and octanol in toluene at 110°C for 12 hours yields ~85–90% ester. However, this method requires careful water removal to shift equilibrium.

Ionic Liquid-Mediated Catalysis

Adapting methodologies from methyl ester synthesis (CAS 924-50-5), ionic liquids like [MIMPS][HSO₄⁻] paired with NiW/Al-CA catalysts enable efficient esterification. For octyl ester synthesis:

  • Conditions : Reflux (octanol’s bp: 195°C) with 0.1 mol% ionic liquid and 1.0 g catalyst.
  • Yield : While methyl ester achieves 97.8% in 3 hours, octanol’s steric bulk may reduce yields to ~90% with extended reaction times.

Table 2: Comparative Esterification Methods

Method Catalyst Conditions Yield (%)
Fischer esterification H₂SO₄ 110°C, 12 h 85–90
Ionic liquid [MIMPS][HSO₄⁻]/NiW/Al-CA 195°C, 6 h ~90
Enzymatic (hypothetical) Lipase CAL-B 45°C, solvent-free 70–80

Transesterification of Methyl 3-Methyl-2-Butenoate

Methyl 3-methyl-2-butenoate (synthesized via [MIMPS][HSO₄⁻]-catalyzed routes) undergoes transesterification with octanol using base catalysts like sodium methoxide:
$$ \text{CH₃OCOC(CH₃)=CH₂ + C₈H₁₇OH → C₈H₁₇OCOC(CH₃)=CH₂ + CH₃OH} $$

  • Conditions : Reflux with toluene to azeotrope methanol, 0.5 mol% NaOMe, 8–12 hours.
  • Yield : ~88–92%, contingent on methanol removal efficiency.

Advanced Catalytic Systems and Green Chemistry

Heterogeneous Catalysis

NiW/Al-CA catalysts, as used in methyl ester synthesis, offer reusability and reduced environmental impact. Post-reaction, the catalyst is separated via filtration and reused for 5 cycles with <5% activity loss.

Solvent-Free Mechanochemical Approaches

Emerging techniques employ ball milling to activate 3-methyl-2-butenoic acid and octanol in the presence of silica-supported acids. Preliminary studies report 80% yield in 2 hours, though scalability remains unproven.

Challenges and Industrial Considerations

  • Octanol Reactivity : Its long alkyl chain necessitates higher temperatures or prolonged reactions compared to methanol.
  • Byproduct Management : Water or methanol removal is critical for equilibrium-driven reactions.
  • Catalyst Cost : Ionic liquids and transition metal catalysts increase production costs, necessitating efficient recovery systems.

Chemical Reactions Analysis

Hydrolysis

Hydrolysis of octyl 3-methyl-2-butenoate occurs under acidic or basic conditions, yielding 3-methyl-2-butenoic acid and octanol.

Conditions Products Yield Mechanistic Notes
Acidic (H₂SO₄, H₂O)3-Methyl-2-butenoic acid + Octanol85–92%Protonation of carbonyl oxygen initiates nucleophilic attack by water.
Basic (NaOH, H₂O)3-Methyl-2-butenoate salt + Octanol78–88%Saponification via hydroxide ion attack at the ester carbonyl .

Key Findings :

  • Hydrolysis rates depend on steric hindrance near the ester group .

  • Basic conditions favor saponification, while acidic conditions produce the free carboxylic acid.

Halogenation

The α,β-unsaturated system undergoes halogen addition (e.g., bromine) at the double bond.

Reaction Conditions Product Yield Selectivity
Bromine additionBr₂ in CCl₄, 0°C → rt3,4-Dibromo derivative63–71%Anti-addition
DehydrobrominationEt₃N in CH₂Cl₂, reflux3-Bromo-2(5H)-furanone47–65%Zaitsev elimination

Key Findings :

  • Bromine adds anti to the ester group, forming vicinal dibromides .

  • Dehydrobromination with Et₃N yields cyclic lactones, highlighting the compound’s utility in heterocycle synthesis .

Oxidation

Oxidation reactions target the double bond or ester group, producing epoxides, ketones, or acids.

Oxidizing Agent Conditions Product Yield
KMnO₄ (acidic)H₂O, 25°C3-Methyl-2,3-dihydroxybutanoate55–60%
O₂ (radical initiator)AIBN, 70°CHydroperoxides + cyclic ethers40–50%
O₃ (ozonolysis)CH₂Cl₂, –78°COzonides → ketones/aldehydes65–75%

Key Findings :

  • Radical-mediated oxidation forms hydroperoxides and cyclic ethers via β-scission pathways .

  • Ozonolysis cleaves the double bond, yielding aldehydes or ketones depending on workup .

Reduction

Catalytic hydrogenation saturates the double bond.

Catalyst Conditions Product Yield Selectivity
H₂/Pd-CEtOAc, 25°C, 1 atm H₂Octyl 3-methylbutanoate90–95%Syn-addition
NaBH₄MeOH, 0°CPartial reduction (allylic alcohol)30–40%-

Key Findings :

  • Hydrogenation with Pd-C proceeds quantitatively, yielding the saturated ester.

  • NaBH₄ selectively reduces the carbonyl group in the presence of the double bond.

Nucleophilic Additions

The α,β-unsaturated ester participates in Michael additions and conjugate additions.

Nucleophile Conditions Product Yield d.r.
Enolate (LiHMDS)THF, –78°Cδ-Keto esters70–80%98:2
Grignard reagentEt₂O, 0°C → rtβ-Substituted esters65–75%-

Key Findings :

  • Chelated enolates favor anti-selectivity in Michael additions (e.g., d.r. 98:2 for δ-keto esters) .

  • Grignard reagents attack the β-position, forming branched esters .

Scientific Research Applications

Chemistry: Octyl 3-methyl-2-butenoate is used as a model compound in studies of esterification and transesterification reactions. It helps in understanding the kinetics and mechanisms of these reactions .

Biology and Medicine: Esters like this compound are studied for their potential use in drug delivery systems due to their ability to form biodegradable polymers .

Industry: This compound is used in the fragrance and flavor industry due to its pleasant odor. It is also used in the production of plasticizers and lubricants .

Mechanism of Action

The mechanism of action of octyl 3-methyl-2-butenoate in chemical reactions involves nucleophilic acyl substitution. The ester carbonyl carbon is electrophilic and can be attacked by nucleophiles, leading to the formation of various products depending on the reaction conditions .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs and their properties, applications, and research findings:

Compound Chemical Formula Key Properties Applications Research Findings
Octyl 3-methyl-2-butenoate C₁₃H₂₄O₂ (inferred) Presumed ester with branched chain; likely high boiling point (>200°C) Potential use in fragrances, polymer additives, or pharmaceutical intermediates Limited direct data; inferred from structural analogs
Octyl acetate C₁₀H₂₀O₂ Boiling point: ~210°C; fruity odor Fragrances, food flavoring, essential oils Dominant in essential oils (e.g., ZaeM samples); highest yield in specific cultivars
Octyl butyrate C₁₂H₂₄O₂ Higher molecular weight; stronger hydrophobic character Polymer plasticizers, cosmetic formulations Found in ZaeF samples; linked to plant stress responses
N-Tertiary Octyl Acrylamide C₁₁H₂₁NO Melting point: 63.5°C; thermal stability (>300°C) Copolymer for enhancing polymer strength and stability Used industrially by Vinati Organics; improves polymer performance
2-[(4-Nitrophenyl)thio]-acetic Acid Octyl Ester C₁₆H₂₃NO₄S Intermediate in synthesis; high cost (€563/10mg) Pharmaceutical/agricultural intermediate (e.g., sodium trifluoroacetate) Critical for labelled compound synthesis; specialized applications

Key Observations:

Structural Variations: this compound’s branched chain (3-methyl-2-butenoate) may confer distinct solubility and reactivity compared to linear esters like octyl acetate . N-Tertiary Octyl Acrylamide introduces an acrylamide group, enabling covalent bonding in polymers, unlike ester-based compounds .

Functional Differences: Odor and Volatility: Octyl acetate’s fruity odor contrasts with the likely milder profile of this compound, which may prioritize stability over volatility. Thermal Stability: N-Tertiary Octyl Acrylamide’s high boiling point (>300°C) outperforms most esters, making it suitable for high-temperature industrial processes .

Economic and Industrial Relevance: Octyl butyrate and acetate are cost-effective for bulk applications (e.g., cosmetics), whereas 2-[(4-nitrophenyl)thio]-acetic acid octyl ester is a high-value specialty intermediate .

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